Tetraammonium hexacyanoferrate

Vue d'ensemble

Description

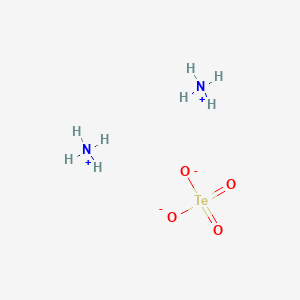

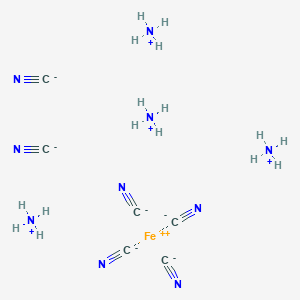

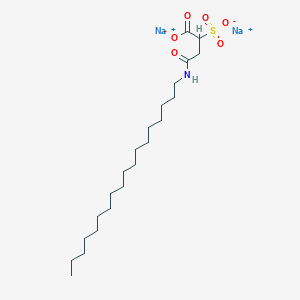

Tetraammonium hexacyanoferrate is a chemical compound that involves the complexation of cyanide ions with iron in the presence of ammonium ions. This compound is part of a broader class of hexacyanoferrates, which are known for their diverse applications in chemistry due to their unique structural and electronic properties.

Synthesis Analysis

The synthesis of tetraammonium hexacyanoferrate compounds can be achieved through various chemical routes. These methods often involve the reaction of iron salts with cyanide sources in the presence of ammonium ions. The synthesis processes are designed to optimize yield and purity, taking into consideration factors such as reaction temperature, pH, and solvent choice.

Molecular Structure Analysis

The molecular structure of tetraammonium hexacyanoferrate is characterized by the coordination of cyanide ions to a central iron atom, forming a complex ion. This complex is then balanced by ammonium ions in the crystal lattice. Structural studies, such as X-ray crystallography, have provided insights into the geometric arrangement and bonding within these compounds.

Chemical Reactions and Properties

Tetraammonium hexacyanoferrate participates in various chemical reactions, including redox processes and ion exchange reactions. Its chemical properties are significantly influenced by the strong ligand field created by the cyanide ions, which stabilize the iron in a specific oxidation state.

Physical Properties Analysis

The physical properties of tetraammonium hexacyanoferrate, such as solubility, melting point, and crystalline structure, are crucial for its application in different chemical processes. These properties can vary depending on the synthesis method and conditions, as well as the specific form of the compound (e.g., hydrated vs. anhydrous).

Chemical Properties Analysis

Chemically, tetraammonium hexacyanoferrate exhibits behavior typical of transition metal cyanide complexes. Its oxidation state, reactivity towards other chemical species, and ability to form further complexes with various metals and ligands are areas of interest for researchers. Studies focus on understanding the electronic structure and reactivity of the compound to harness its potential in catalysis, material science, and other fields.

References (Sources)

For detailed information and insights into Tetraammonium hexacyanoferrate, the following sources provide extensive research findings:

- Anion Coreceptor Molecules. Linear Molecular Recognition in the Selective Binding of Dicarboxylate Substrates by Ditopic Polyammonium Macrocycles (M. W. Hosseini, J. Lehn, 1986)

- Tetramethylammonium hexanitratoneodymiate(III). Structural variations of the [Nd(NO3)6]3− anion in a single crystal (A. Chesman et al., 2007)

- Anhydrous tetrabutylammonium fluoride. (Haoran Sun, S. DiMagno, 2005)

- Determination of stepwise stability constants for aqueous hexacyanoferrate—tetramethylammonium ions pairs by cyclic voltammetry (I. Cheng, 1991)

Applications De Recherche Scientifique

-

Energy Storage

- Field : Materials Chemistry

- Application : Hexacyanoferrate-based materials are being used in the energy storage market, which requires advanced, reliable, and cost-effective materials for large-scale applications in load-levelling of renewable energy power sources .

- Method : The unique features of these materials are due to peculiarities of their atomic structure and ionic and electronic properties . Different hexacyanoferrate-based compounds are being employed as potential electrochemical storage devices .

- Results : The atomic structure of these materials is linked with their observed electrochemical behavior .

-

Smart Windows

-

Hydrothermal Synthesis

- Field : Materials Science

- Application : Metal hexacyanoferrates (HCF), which are produced by hydrothermal synthesis, have received increasing attention for different applications due to their unique physicochemical properties .

- Method : The hydrothermal method is a simple and established synthesis technique, with the ability to synthesize unstable materials near the melting point, the possibility to synthesize large and good quality crystals and to obtain tunable size particles, controlled agglomeration, and low contamination by impurities .

- Results : The properties of products depend on the formation mechanism and hydrothermal conditions .

-

Ion Exchange Materials

- Field : Environmental Science

- Application : Metal hexacyanoferrates are mixed-valence compounds characterized by open 3D frameworks that confer a variety of properties and allow the applicability in several fields . They are used as ion exchange materials .

- Method : The properties of these materials depend on the formation mechanism and hydrothermal conditions .

- Results : The ion exchange capabilities of these materials have been examined and applied in various fields .

-

Electrochemical Devices

- Field : Electrochemistry

- Application : Hexacyanoferrate-based compounds are employed as potential electrochemical devices .

- Method : The unique features of these materials are due to peculiarities of their atomic structure and ionic and electronic properties .

- Results : The atomic structure of these materials is linked with their observed electrochemical behavior .

-

Internal Standards in Electrochemistry

- Field : Electrochemistry

- Application : Hexacyanoferrate compounds are used as internal standards in electrochemical studies .

- Method : These compounds exhibit quasi-reversible behavior in certain ionic liquids, making them suitable for use as internal standards .

- Results : Meaningful estimates of redox potentials can be obtained using these compounds as internal standards .

-

Catalysts

- Field : Materials Science

- Application : Metal hexacyanoferrates (HCF), which are produced by hydrothermal synthesis, have received increasing attention for different applications due to their unique physicochemical properties . They are used as catalysts .

- Method : The properties of these materials depend on the formation mechanism and hydrothermal conditions .

- Results : The catalytic capabilities of these materials have been examined and applied in various fields .

-

Sensors

- Field : Materials Science

- Application : Hexacyanoferrate-based compounds are employed as sensors .

- Method : The unique features of these materials are due to peculiarities of their atomic structure and ionic and electronic properties .

- Results : The atomic structure of these materials is linked with their observed sensor behavior .

-

Adsorbents

- Field : Environmental Science

- Application : Hexacyanoferrate-based compounds are used as adsorbents .

- Method : These compounds exhibit unique physicochemical properties, such as a three-dimensional framework with large open sites and metal sites with different oxidation states .

- Results : Meaningful estimates of adsorption capabilities can be obtained using these compounds as adsorbents .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

tetraazanium;iron(2+);hexacyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CN.Fe.4H3N/c6*1-2;;;;;/h;;;;;;;4*1H3/q6*-1;+2;;;;/p+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQVPEBHZMCRMC-UHFFFAOYSA-R | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[NH4+].[NH4+].[NH4+].[NH4+].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16FeN10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetraazanium;iron(2+);hexacyanide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thiazolo[5,4-d]pyrimidine, 5-methyl-](/img/structure/B81866.png)